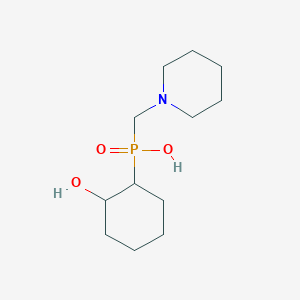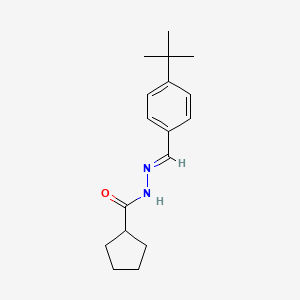
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is commonly used in scientific research to study the mechanisms of action and physiological effects of psychoactive drugs.
Wirkmechanismus
The exact mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin 5-HT1B and 5-HT2C receptors. It may also have activity at other receptors, such as dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects, including changes in serotonin and dopamine levels in the brain, alterations in heart rate and blood pressure, and changes in body temperature. It has also been shown to produce subjective effects such as altered mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its well-established pharmacological profile, which allows for precise control of dosage and administration. However, one limitation is that it may not accurately reflect the effects of other psychoactive drugs, as its mechanism of action is not fully understood.
Zukünftige Richtungen
Future research on 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide could focus on elucidating its exact mechanism of action, as well as investigating its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies could explore the potential for 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide to produce long-term changes in brain function and behavior.
Synthesemethoden
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 5-chloro-2-methylbenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide has been widely used in scientific research to study the mechanisms of action and physiological effects of psychoactive drugs. It is commonly used as a reference compound for testing the activity of other psychoactive drugs, such as MDMA and LSD.
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-5-6-15(20)12-17(13)22-7-9-23(10-8-22)18(24)21-16-4-2-3-14(19)11-16/h2-6,11-12H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKUBDBCQWRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5063087.png)

![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)
![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5063102.png)

![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5063110.png)
![5-bromo-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5063119.png)
![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)


![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5063154.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B5063159.png)
![ethyl 4,5-dimethyl-2-({[3-methyl-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B5063160.png)